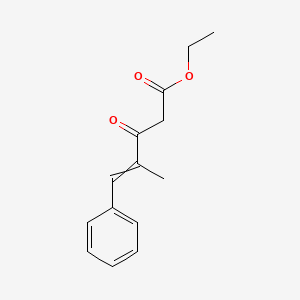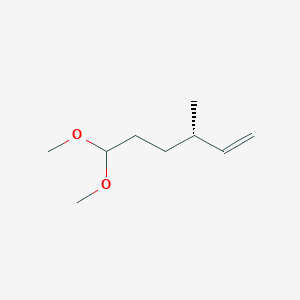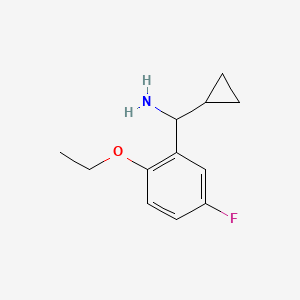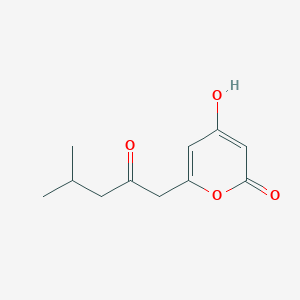
Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate is an organic compound with the molecular formula C13H14O3 It is a derivative of pentenoic acid and is characterized by the presence of an ethyl ester group, a phenyl group, and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular aldol condensation to form the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-methyl-3-oxo-5-phenylpentanoic acid.
Reduction: Formation of 4-methyl-3-hydroxy-5-phenylpent-4-enoate.
Substitution: Formation of 4-methyl-3-oxo-5-phenylpentanoic acid.
Applications De Recherche Scientifique
Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate can be compared with similar compounds such as:
Ethyl 3-oxo-5-phenylpent-4-enoate: Lacks the methyl group at the 4-position.
Mthis compound: Has a methyl ester group instead of an ethyl ester group.
4-Methyl-3-oxo-5-phenylpentanoic acid: Lacks the ester group and has a carboxylic acid group instead.
Propriétés
Numéro CAS |
650605-37-1 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate |
InChI |
InChI=1S/C14H16O3/c1-3-17-14(16)10-13(15)11(2)9-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
Clé InChI |
SXQXZIWIWORYJG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C(=CC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione](/img/structure/B12587412.png)


![5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587421.png)




![1-[(Pyridin-4-yl)methyl]phthalazine](/img/structure/B12587466.png)
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;perchloric acid](/img/structure/B12587468.png)
![2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12587472.png)


![Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)-](/img/structure/B12587487.png)
